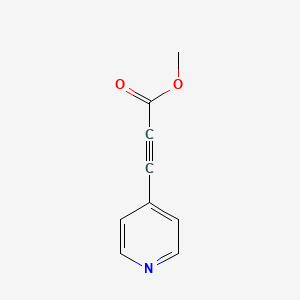

Methyl 3-(4-Pyridyl)propiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyridin-4-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKKRYTNVEEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-Pyridyl)propiolate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

Methyl 3-(4-Pyridyl)propiolate (CAS Number: 78584-33-5 ) is a heterocyclic activated alkyne that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines two key chemical features: a pyridine ring, a ubiquitous and privileged scaffold in numerous pharmaceuticals, and a methyl propiolate moiety, which functions as a potent Michael acceptor and a reactive partner in cycloaddition reactions. This bifunctional nature allows for the strategic and efficient construction of complex molecular architectures, making it a reagent of significant interest for drug discovery and development pipelines.

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and core reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their synthetic endeavors.

| Property | Value | Source(s) |

| CAS Number | 78584-33-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Synonyms | Methyl 3-(pyridin-4-yl)prop-2-ynoate, Methyl 3-(4-pyridinyl)-2-propynoate | [1] |

I. Synthesis: The Sonogashira Cross-Coupling Approach

The most efficient and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[3]

Causality of Method Selection:

The Sonogashira reaction is the method of choice due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials: a 4-halopyridine (typically 4-iodopyridine) and methyl propiolate. The reaction proceeds under relatively mild conditions, which preserves the sensitive ester functionality of the propiolate.[4] 4-Iodopyridine is generally preferred over 4-bromopyridine as the C-I bond is more reactive in the initial oxidative addition step to the palladium(0) catalyst, often leading to higher yields and faster reaction times.[3]

Diagram of the Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard Sonogashira procedure for coupling an aryl iodide with a terminal alkyne.[3]

Materials:

-

4-Iodopyridine

-

Methyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.

-

Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure this compound.

Self-Validation and Causality:

-

Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.[4]

-

Copper(I) Iodide: CuI acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[3]

-

Triethylamine: The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrohalic acid (HI) formed during the reaction, preventing side reactions.[3]

-

Purification: Flash chromatography is essential to remove residual catalyst, unreacted starting materials, and any byproducts, such as homocoupled alkyne (Glaser coupling byproduct).

II. Spectroscopic Characterization

Precise characterization is essential to confirm the structure and purity of the synthesized this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR):

-

Pyridine Protons: Expect two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen (at C2 and C6) will appear as a doublet, while the protons meta to the nitrogen (at C3 and C5) will appear as a second doublet. Due to the electron-withdrawing nature of the alkyne substituent, the ortho protons are expected to be further downfield.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8 ppm.

¹³C NMR (Carbon NMR):

-

Alkyne Carbons: Two signals in the range of δ 80-90 ppm.

-

Ester Carbonyl: A signal around δ 154 ppm.

-

Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C2/C6) and the carbon attached to the alkyne (C4) will have distinct chemical shifts.

-

Methyl Carbon: A signal around δ 52 ppm.

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 161.16 g/mol .

III. Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This makes it a prime substrate for two major classes of reactions: Michael additions and cycloadditions.[8][9]

A. Michael (Conjugate) Addition

The compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[10] This reaction is a powerful tool for forming carbon-heteroatom bonds.

Mechanism Rationale: The reaction is initiated by the attack of a nucleophile at the β-carbon of the alkyne, which is the most electron-deficient position. This attack is followed by protonation to yield the final vinyl adduct. The reaction is often base-catalyzed to enhance the nucleophilicity of the donor species (e.g., deprotonating a thiol to a more reactive thiolate).[11]

Caption: Workflow for the base-catalyzed Thia-Michael addition.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF.

-

Reagent Addition: Add benzyl mercaptan (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of a base, such as triethylamine (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting β-thiovinylpropionate product by column chromatography.

Trustworthiness: This reaction is highly reliable and typically proceeds with high stereoselectivity, often favoring the E-isomer as the thermodynamically more stable product. The progress can be easily monitored by the disappearance of the starting materials on TLC.

B. 1,3-Dipolar Cycloaddition

This compound is an excellent dipolarophile for Huisgen 1,3-dipolar cycloadditions, particularly with organic azides. This reaction provides a direct and highly efficient route to substituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[12]

Mechanism Rationale: This reaction is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole (the azide) and the 2 π-electrons of the dipolarophile (the alkyne) react to form a five-membered heterocyclic ring. The reaction is thermally driven and highly regioselective due to the electronic polarization of both the azide and the activated alkyne.[12]

Caption: Logical flow for the thermal 1,3-dipolar cycloaddition.

-

Mixing: In a sealed tube, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in toluene.

-

Reaction: Heat the mixture at 80-110 °C for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purification: Purify the residue by flash chromatography or recrystallization to isolate the triazole product(s).

IV. Applications in Drug Discovery and Medicinal Chemistry

The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug candidates.[6] By using this compound, medicinal chemists can readily introduce this important heterocycle while simultaneously constructing more complex scaffolds through the reactive propiolate handle.

Strategic Advantages:

-

Scaffold Hopping and Diversification: The products of Michael additions and cycloadditions (e.g., substituted alkenes, triazoles, pyrazoles) serve as novel scaffolds that can be further elaborated, allowing for rapid library synthesis and exploration of structure-activity relationships (SAR).

-

Access to Privileged Structures: The 1,3-dipolar cycloaddition with azides provides direct access to 1,4- and 1,5-disubstituted triazoles. The 1,2,3-triazole ring is considered a "bioisostere" of the amide bond, offering improved metabolic stability and pharmacokinetic profiles.

-

Linker Chemistry: The propiolate can be used to link two molecular fragments, a common strategy in the design of bifunctional molecules like PROTACs or in fragment-based drug discovery (FBDD).

While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, its constituent parts are key to major pharmaceuticals. For instance, the pyridyl-pyrimidine core found in drugs like Imatinib and Nilotinib highlights the importance of pyridyl-based intermediates in kinase inhibitor design.[13] this compound represents a powerful, yet perhaps underutilized, tool for accessing novel analogs in these and other important drug classes.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the predictable and efficient reactivity of its activated alkyne, combined with the proven pharmacological importance of its pyridine core. The Sonogashira coupling provides a reliable and scalable synthetic route, while its utility as a Michael acceptor and dipolarophile opens clear pathways for the creation of diverse and complex heterocyclic systems. For researchers in drug discovery, this compound offers a strategic entry point for the rapid generation of novel molecular scaffolds, making it an essential reagent for the modern medicinal chemist's toolbox.

References

- Liu, Q.-R., Zhang, X.-L., Ma, W., & Yang, W.-C. (2014). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 235-236.

- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074-2145.

-

ASBASJSM College of Pharmacy. Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF FOLLOWING COMPOUNDS/ DERIVATIVES. Available from: [Link]

- Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 23(11), 5131-5132.

- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology, 17(4), 843-863.

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Available from: [Link]

- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.

- Berne, D., et al. (2022). Thia-Michael Reaction. Encyclopedia, 2(4), 1898-1910.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

- 1. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 2. U.S. National Patent Classifications Used by CAS | CAS [cas.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. copbela.org [copbela.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Weight Determination of Methyl 3-(4-Pyridyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular weight of Methyl 3-(4-Pyridyl)propiolate, a key building block in medicinal chemistry and materials science. This document moves beyond a simple statement of the compound's molecular weight to delve into the principles and methodologies of its accurate determination, with a focus on mass spectrometry and its interplay with nuclear magnetic resonance spectroscopy for structural confirmation. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently characterize this and similar small molecules, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of this compound

This compound (Figure 1) is a heterocyclic organic compound featuring a pyridine ring, an ester, and an alkyne functional group. This unique combination of functionalities makes it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propiolate group, being a reactive alkyne, is a valuable handle for various chemical transformations, including cycloaddition reactions, making it a useful component in the synthesis of more complex molecular architectures. Its applications can be found in the development of novel therapeutic agents and functional materials.

Accurate determination of the molecular weight of this compound is a fundamental prerequisite for its use in any research or development setting. It serves as the primary confirmation of its identity and purity, underpinning all subsequent experimental work.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 78584-33-5 | [1] |

| Appearance | White to yellow solid | |

| Isomeric Distinction | It is crucial to distinguish this compound from its isomer, Methyl 3-(3-Pyridyl)propiolate (CAS No. 78584-30-2), as their physical and chemical properties, and consequently their biological activities, can differ significantly. | [2] |

Principles of Molecular Weight Determination

The cornerstone of molecular weight determination for organic compounds like this compound is mass spectrometry (MS) . This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. By knowing the charge (z), the mass (m) can be determined with high accuracy.

The Mass Spectrometry Workflow

The process of analyzing a sample by mass spectrometry can be broken down into three fundamental steps:

-

Ionization: The sample molecules are converted into gas-phase ions. For a compound like this compound, "soft" ionization techniques are generally preferred to minimize fragmentation and ensure the observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Generalized workflow of a mass spectrometer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule, which in turn can be used to deduce its elemental composition. For this compound, Electrospray Ionization (ESI) is a particularly suitable technique.

Rationale for Choosing Electrospray Ionization (ESI)

-

Soft Ionization: ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is crucial for unambiguously identifying the molecular ion.

-

Polarity: this compound contains a basic pyridine nitrogen, which can be readily protonated, making it well-suited for positive-ion mode ESI.

-

Sensitivity: ESI offers high sensitivity, allowing for the analysis of small amounts of sample.

Step-by-Step Protocol for ESI-HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile. The addition of a small amount (0.1%) of formic acid to the solvent can aid in protonation and improve signal intensity.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., a mixture of caffeine, MRFA, and Ultramark 1621). This ensures high mass accuracy.

-

-

Infusion and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data in positive-ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

-

Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis:

-

The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule, [C₉H₇NO₂ + H]⁺, at an m/z of approximately 162.05.

-

Utilize the instrument's software to calculate the accurate mass of this ion and determine its elemental composition. The high resolution of the instrument allows for differentiation between ions with the same nominal mass but different elemental formulas.

-

Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected NMR Spectral Features for this compound

-

¹H NMR:

-

Two distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will be the most deshielded.

-

A singlet in the upfield region corresponding to the methyl protons of the ester group.

-

-

¹³C NMR:

-

Signals for the two alkyne carbons.

-

Signals for the carbons of the pyridine ring.

-

A signal for the carbonyl carbon of the ester.

-

A signal for the methyl carbon of the ester.

-

The combination of HRMS and NMR data provides unequivocal evidence for both the molecular formula and the specific isomeric structure of this compound.

Conclusion: A Foundation for Scientific Rigor

The accurate determination of the molecular weight of this compound is a critical first step in its scientific journey, from synthesis and characterization to its application in drug discovery and materials science. This guide has outlined the fundamental principles and provided a practical, step-by-step protocol for its determination using high-resolution mass spectrometry, complemented by the structural insights from NMR spectroscopy. By adhering to these rigorous analytical practices, researchers can ensure the quality and reliability of their data, thereby fostering innovation and advancing scientific knowledge.

References

-

LookChem. Cas 78584-30-2, Methyl 3-(3-Pyridyl)propiolate. [Link]

-

The Versatility of Methyl Propiolate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

PubChem. Methyl propiolate. [Link]

-

Heriot-Watt Research Portal. The synthesis of d-ribofuranosyl derivatives of methyl propiolate and a study of the activating influence of the ester group in cylcoaddition reactions. [Link]

-

MDPI. Design and synthesis of fused pyridine building blocks for automated library generation. [Link]

-

PubMed. Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. [Link]

-

MDPI. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. [Link]

-

PubMed. Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. [Link]

Sources

"Methyl 3-(4-Pyridyl)propiolate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-(4-Pyridyl)propiolate

Executive Summary

This compound (CAS No. 78584-33-5) is a highly functionalized organic molecule that serves as a versatile building block in modern chemical synthesis.[1][2] Its unique architecture, featuring a pyridine ring, an electron-deficient alkyne, and a methyl ester, provides a triad of reactive sites for constructing complex molecular frameworks. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Molecular Overview and Physicochemical Properties

This compound is structurally defined by a 4-substituted pyridine ring linked to a methyl propiolate moiety. The propiolate group, an ester of the simplest acetylenic carboxylic acid, renders the alkyne bond electrophilic and susceptible to a variety of chemical transformations.[3][4]

Chemical Structure

The structure combines the aromatic, basic properties of a pyridine ring with the linear, rigid geometry of an alkyne, making it an attractive scaffold for medicinal chemistry and materials science.

Caption: Chemical Structure of this compound.

Key Identifiers & Properties

The fundamental properties of this compound are summarized below. Physical properties for the isomeric Methyl 3-(3-Pyridyl)propiolate are included for comparison where direct data for the 4-pyridyl isomer is unavailable.

| Property | Value | Source |

| CAS Number | 78584-33-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Synonyms | Methyl 3-(4-pyridinyl)-2-propynoate | [1][2] |

| Predicted Boiling Point | 274.4 ± 13.0 °C (for 3-pyridyl isomer) | [5] |

| Predicted pKa | 3.27 ± 0.12 (for 3-pyridyl isomer) | [5][6] |

| Purity | Typically ≥95% (Commercial) | [7] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing this compound and its analogs is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction provides a direct route by coupling a terminal alkyne with an aryl halide.[10][11]

Primary Synthetic Route: Sonogashira Cross-Coupling

The synthesis involves the reaction of a 4-halopyridine (typically 4-iodopyridine or 4-bromopyridine) with methyl propiolate.[12] The reaction is performed using a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[10][13]

Mechanistic Causality

Understanding the role of each component is critical for optimizing the reaction:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the primary catalyst. The cycle begins with the oxidative addition of the 4-halopyridine to the Pd(0) species, forming a Pd(II) complex.[9][10]

-

Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne (methyl propiolate) and the amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.[10]

-

Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrohalic acid (HX) by-product generated during the reaction.[10][13]

-

Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[9]

Synthesis Workflow Diagram

Sources

- 1. This compound - CAS:78584-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Methyl 3-(pyridin-4-yl)propiolate | 78584-33-5 [amp.chemicalbook.com]

- 3. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 4. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. guidechem.com [guidechem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

"Methyl 3-(4-Pyridyl)propiolate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-Pyridyl)propiolate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (CAS No. 78584-33-5), a versatile heterocyclic building block. With its unique electronic properties stemming from the conjugated pyridine ring and the propiolate moiety, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced organic materials. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.

Introduction and Strategic Importance

This compound, with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol , is a key synthetic intermediate.[1][2] The pyridine nitrogen introduces a handle for modulating solubility and basicity, while the activated alkyne is primed for a variety of chemical transformations, including cycloadditions and transition-metal-catalyzed coupling reactions.[3][4] Its structural motifs are found in various biologically active molecules, making it a valuable precursor in medicinal chemistry. For instance, related structures are utilized in the synthesis of nicotinic receptor agonists.[5]

The strategic value of this molecule lies in its utility as a rigid linker that can be readily functionalized. The electron-withdrawing nature of the pyridine ring and the methyl ester group makes the alkyne particularly reactive, serving as a potent dienophile and a substrate for nucleophilic additions.[4]

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[6][7] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[5]

Causality Behind Experimental Choices

The selection of reagents and conditions for the Sonogashira coupling is critical for achieving high yield and purity.

-

Halopyridine Substrate: 4-Iodopyridine is the preferred substrate over 4-bromopyridine or 4-chloropyridine. The reactivity of the aryl halide in the crucial oxidative addition step of the palladium cycle follows the order: I > Br > Cl > OTf.[6] While more expensive, the higher reactivity of the iodide allows the reaction to proceed efficiently at lower temperatures, often room temperature, minimizing side reactions.[6]

-

Alkyne Component: Methyl propiolate serves as the terminal alkyne partner. It is a readily available and reactive starting material.[8][9]

-

Catalytic System: A dual-catalyst system is employed:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Typically, a stable Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is used, which is reduced in situ to Pd(0).[10] The phosphine ligands stabilize the palladium center and modulate its reactivity.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira reaction. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[6][11]

-

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used in excess. It serves two purposes: neutralizing the hydrogen halide (HI) formed during the reaction and acting as the solvent.[6] The basic medium is crucial for the deprotonation of the alkyne to form the acetylide.[5]

The Catalytic Cycles: A Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles, as illustrated below. The palladium cycle is responsible for the cross-coupling itself, while the copper cycle continuously generates the reactive acetylide species.[5][6]

Caption: Sonogashira reaction mechanism showing the interconnected Palladium and Copper cycles.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Iodopyridine

-

Methyl propiolate[9]

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyridine (1.0 eq).

-

Add anhydrous triethylamine (approx. 10 mL per mmol of 4-iodopyridine).

-

Stir the mixture until the 4-iodopyridine is fully dissolved.

-

To the solution, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). The solution will typically turn a yellowish color.

-

Add methyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Workflow

A systematic characterization process is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Logical workflow for the structural confirmation of the final product.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods and physical property measurements.

Physical Properties

-

Appearance: Typically an off-white to yellow solid.

-

Molecular Formula: C₉H₇NO₂[1]

-

Molecular Weight: 161.16 g/mol [1]

-

CAS Number: 78584-33-5[1]

Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint of the molecule. The expected data are summarized below.[12][13][14]

| Technique | Expected Observations | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.6 ppm (d, 2H); δ ~ 7.4 ppm (d, 2H); δ ~ 3.8 ppm (s, 3H) | Protons on the pyridine ring adjacent to N (α-protons); Protons on the pyridine ring β to N; Methyl ester protons. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 154 ppm, ~150 ppm, ~129 ppm, ~124 ppm, ~87 ppm, ~82 ppm, ~53 ppm | C=O (ester); Pyridine Cα; Pyridine Cβ; Pyridine Cγ; Alkyne C; Alkyne C; O-CH₃ (methyl ester). |

| IR Spectroscopy (ATR) | ν ~ 2230 cm⁻¹ (sharp, medium); ν ~ 1710 cm⁻¹ (strong); ν ~ 1600, 1550 cm⁻¹ | C≡C triple bond stretch; C=O ester carbonyl stretch; C=C and C=N aromatic ring stretches. |

| Mass Spectrometry (EI-MS) | m/z = 161.1 (M⁺) | Molecular ion peak corresponding to the molecular weight of the compound. |

Expert Insight: In ¹H NMR, the downfield shift of the alpha-protons (~8.6 ppm) is a classic indicator of their proximity to the electronegative nitrogen atom in the pyridine ring. In IR spectroscopy, the sharpness of the alkyne stretch at ~2230 cm⁻¹ is characteristic of an internal, conjugated alkyne. The strength of the carbonyl peak around 1710 cm⁻¹ confirms the presence of the ester functional group.

Conclusion

This guide outlines a reliable and well-established protocol for the synthesis of this compound via Sonogashira coupling. The causality-driven approach to experimental design and the detailed characterization workflow provide a self-validating system for researchers to produce and confirm this high-value chemical intermediate. The provided spectroscopic data serve as a benchmark for ensuring the structural integrity and purity of the final product, enabling its confident use in subsequent research and development endeavors in medicinal chemistry and materials science.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

LookChem. Cas 78584-30-2,Methyl 3-(3-Pyridyl)propiolate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Methyl Propiolate in Modern Chemical Synthesis. [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

- Google Patents.

-

Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-351. [Link]

-

MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Wikipedia. Methyl propiolate. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

- Google Patents. EP0937703A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.

-

MDPI. Methyl-Containing Pharmaceuticals. [Link]

-

ResearchGate. ¹H NMR spectra of compound 1 (1 equiv.) and methyl propiolate... [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. This compound - CAS:78584-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Methyl 3-(pyridin-4-yl)propiolate | 78584-33-5 [amp.chemicalbook.com]

- 3. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 4. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Methyl propiolate 99 922-67-8 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

The Versatile Chemistry of Methyl 3-(4-Pyridyl)propiolate: A Technical Guide to Reactivity and Functionalization

Introduction: A Multifaceted Building Block

Methyl 3-(4-pyridyl)propiolate is a heterocyclic compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring directly conjugated with an activated alkyne system via the ester functionality, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core reactivity principles of this compound and details field-proven methodologies for its strategic functionalization. For researchers and drug development professionals, this molecule represents a valuable scaffold, offering multiple avenues for the construction of complex molecular entities with potential therapeutic applications. The strategic placement of the nitrogen atom in the pyridine ring not only influences the electronic properties of the alkyne but also serves as a key site for modulating physicochemical properties such as solubility and basicity.[1][2]

Core Reactivity: An Interplay of Electronic Effects

The reactivity of this compound is governed by the synergistic interplay of the electron-withdrawing nature of the methyl propiolate group and the electronic characteristics of the pyridine ring. The pyridine nitrogen, being more electronegative than a carbon atom, renders the aromatic ring electron-deficient.[2] This electronic pull, combined with the inherent electrophilicity of the β-carbon of the propiolate system, makes the molecule susceptible to a variety of nucleophilic and cycloaddition reactions.[3][4]

Strategic Functionalization Pathways

The unique electronic and structural features of this compound open up a diverse range of functionalization strategies. These can be broadly categorized into cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The electron-deficient alkyne of this compound is an excellent dipolarophile for various cycloaddition reactions, providing a powerful tool for the synthesis of diverse heterocyclic systems.[3]

The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles.[5] With this compound as the dipolarophile, this reaction allows for the facile construction of substituted triazoles, which are prevalent motifs in medicinal chemistry.

A prominent example is the reaction with azides to form 1,2,3-triazoles. This transformation, often referred to as "click chemistry," can proceed thermally but is significantly accelerated and controlled in terms of regioselectivity by copper(I) catalysis (CuAAC).[6][7][8] The copper-catalyzed variant almost exclusively yields the 1,4-disubstituted triazole regioisomer.[7][8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in a suitable solvent such as a mixture of t-BuOH and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.

-

Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

-

Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.[6][9]

While less common for simple alkynes, the activated nature of this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes, leading to the formation of substituted pyridines and other fused heterocyclic systems.[10]

Nucleophilic Additions: The Michael Addition

The electron-deficient β-carbon of the propiolate moiety is highly susceptible to nucleophilic attack in a conjugate or Michael-type addition.[4][11][12] This reaction is a powerful C-C and C-heteroatom bond-forming strategy.

A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed as Michael donors. The reaction is typically base-catalyzed, with the base serving to deprotonate the nucleophile, thereby increasing its reactivity.[13]

Experimental Protocol: Aza-Michael Addition of an Amine

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like methanol or acetonitrile, add the desired amine (1-1.2 equivalents).

-

Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to afford the pure β-aminoacrylate product.[14]

| Nucleophile | Product Type | Potential Applications |

| Primary/Secondary Amines | β-Aminoacrylates | Pharmaceutical intermediates, enzyme inhibitors |

| Thiols | β-Thioacrylates | Antiviral agents, material science |

| Malonates | Substituted Acrylates | Building blocks for complex natural products |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality, although attached to a pyridine ring, can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming C-C bonds and introducing aryl or vinyl substituents.[15]

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[16][17] In the context of this compound, this reaction would typically involve a pre-cursor, 4-halopyridine, which is coupled with methyl propiolate. However, the pyridyl alkyne itself can undergo further coupling reactions if a suitable handle is present on the pyridine ring. For instance, if a halo-substituted version of this compound were used, the alkyne could be introduced first, followed by a subsequent Sonogashira coupling at the halogenated position.

Experimental Protocol: Synthesis via Sonogashira Coupling

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a solution of 4-iodopyridine (1 equivalent) in a suitable anhydrous solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), the copper(I) cocatalyst (e.g., CuI, 0.05-0.1 equivalents), and an amine base (e.g., triethylamine, 2-3 equivalents).

-

Addition of Alkyne: To this mixture, add methyl propiolate (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[17][18]

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are of considerable interest in drug discovery. The pyridine moiety is a common feature in many bioactive molecules, often participating in hydrogen bonding interactions with biological targets. The diverse heterocyclic systems that can be generated from this scaffold, such as triazoles and functionalized pyridines, are known to exhibit a wide range of biological activities.[19][20][21]

In materials science, the rigid, conjugated structure of pyridyl alkynes makes them attractive building blocks for the synthesis of organic electronic materials, polymers, and metal-organic frameworks (MOFs).[1] The pyridine nitrogen can also act as a coordination site for metal ions, enabling the formation of supramolecular assemblies.

Conclusion

This compound is a versatile and highly valuable building block in modern organic synthesis. Its reactivity is characterized by a susceptibility to cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed transformations. A thorough understanding of these reaction pathways, coupled with the robust experimental protocols outlined in this guide, empowers researchers to strategically functionalize this scaffold for a wide array of applications, from the development of novel therapeutic agents to the design of advanced materials. The continued exploration of the chemistry of this compound and its derivatives is poised to yield further innovations in both academic and industrial research.

References

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. [Link]

-

Cas 78584-30-2,Methyl 3-(3-Pyridyl)propiolate - LookChem. LookChem. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides - RSC Publishing. RSC Publishing. [Link]

-

The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC - NIH. PMC - NIH. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Diels–Alder Cycloaddition Reactions in Sustainable Media - MDPI. MDPI. [Link]

-

Azide alkyne Huisgen cycloaddition - chemeurope.com. chemeurope.com. [Link]

-

Michael addition reaction - Wikipedia. Wikipedia. [Link]

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PubMed Central. PubMed Central. [Link]

-

Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media - ACS Publications. ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Pharmaguideline. [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. ACS Publications. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis and reactions of Pyridine - YouTube. YouTube. [Link]

-

Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions - MDPI. MDPI. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles - PubMed. PubMed. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. MDPI. [Link]

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. ResearchGate. [Link]

-

[Application of methyl in drug design] - PubMed. PubMed. [Link]

-

Michael Addition Reaction Mechanism - YouTube. YouTube. [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - MDPI. MDPI. [Link]

-

Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

-

The reaction of pyridine with methyl propiolate - Journal of the Chemical Society (Resumed) (RSC Publishing). RSC Publishing. [Link]

-

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - Sci-Hub. Sci-Hub. [Link]

-

-

The reaction of pyridine with methyl propiolate - Sci-Hub. Sci-Hub. [Link]

-

-

Transition-metal-catalyzed propargylic substitution - PubMed. PubMed. [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. PubChem. [Link]

- CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents.

-

Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - NIH. National Institutes of Health. [Link]

-

Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media - IT Services - University of Liverpool. University of Liverpool. [Link]

-

Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed. PubMed. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. guidechem.com [guidechem.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Michael Addition [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-(4-Pyridyl)propiolate: A Versatile Acetylenic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Containing Scaffolds

The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of diverse functionalities onto the pyridine ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Within the vast arsenal of synthetic methodologies, the use of versatile building blocks that can introduce both the pyridine core and reactive handles for further elaboration is of paramount importance. Methyl 3-(4-pyridyl)propiolate has emerged as one such powerful and versatile building block, offering a unique combination of a pyridine moiety and a highly reactive acetylenic system. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound in organic synthesis, with a particular focus on its utility in the construction of complex heterocyclic systems relevant to drug discovery and materials science.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78584-33-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety Profile:

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related propiolate esters are known to be lachrymators and skin and respiratory irritants.[4] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

Hazard Statements (for the related Methyl 3-(pyridin-2-yl)propiolate): [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (for the related Methyl 3-(pyridin-2-yl)propiolate): [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of aryl and heteroaryl acetylenes is the Sonogashira cross-coupling reaction.[6][7][8][9][10] This palladium-catalyzed reaction provides a direct and reliable route to couple terminal alkynes with aryl or vinyl halides. In the case of this compound, the synthesis would involve the coupling of a 4-halopyridine with methyl propiolate.

Diagram 1: Proposed Synthesis of this compound via Sonogashira Coupling

Caption: Sonogashira coupling of 4-iodopyridine and methyl propiolate.

Experimental Protocol: Sonogashira Coupling

The following is a representative, detailed protocol for the synthesis of this compound based on established Sonogashira coupling procedures for similar substrates.[8][11]

Materials:

-

4-Iodopyridine

-

Methyl propiolate

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF or DMF via syringe, followed by freshly distilled triethylamine (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl propiolate (1.1-1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yields: Based on similar Sonogashira couplings, yields are expected to be in the range of 70-95%.[11]

The Synthetic Utility of this compound

The dual functionality of this compound—an electron-deficient alkyne and a nucleophilic pyridine ring—renders it a highly versatile building block for the synthesis of a wide array of heterocyclic compounds. Its reactivity is primarily centered around the acetylenic bond, which can participate in various cycloaddition and multicomponent reactions.

Cycloaddition Reactions: A Gateway to Fused Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step with high atom economy.[6][12][13] this compound, as an activated dienophile and dipolarophile, readily participates in these transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[6][12][13] this compound, with its electron-withdrawing ester group activating the alkyne, is an excellent dienophile for reactions with electron-rich dienes. This provides a direct route to highly substituted pyridine-containing bicyclic and polycyclic systems.

Diagram 2: Diels-Alder Reaction of this compound

Caption: General scheme of a Diels-Alder reaction.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocycles.[3][14] this compound serves as an excellent dipolarophile in reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. This reaction is particularly valuable for the synthesis of pyridyl-substituted triazoles, isoxazoles, and pyrazoles, which are common motifs in medicinal chemistry.

Diagram 3: [3+2] Cycloaddition with an Azide

Caption: Synthesis of a pyridyl-substituted triazole.

Multicomponent Reactions: Building Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most or all of the atoms of the starting materials.[15][16][17][18] The reactivity of this compound makes it an ideal component in MCRs for the rapid generation of libraries of structurally diverse, drug-like molecules.

A notable example is the four-component synthesis of functionalized spiro[indoline-3,4'-pyridines].[5] In this reaction, an arylamine first undergoes a Michael addition to methyl propiolate to form a reactive 3-arylaminoacrylate intermediate in situ. This intermediate then reacts with isatin and a methylene-active compound (like malononitrile) in the presence of a base to construct the complex spirocyclic system.

Diagram 4: Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]

Caption: MCR for spiro[indoline-3,4'-pyridine] synthesis.

Experimental Protocol: Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]

The following protocol is adapted from the literature for the synthesis of a representative spiro[indoline-3,4'-pyridine].[5]

Materials:

-

Arylamine (e.g., aniline)

-

Methyl propiolate

-

Isatin

-

Malononitrile

-

Triethylamine (Et₃N)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).

-

Stir the solution at room temperature for 12-24 hours to allow for the formation of the 3-arylaminoacrylate intermediate.

-

To this mixture, add isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).

-

Heat the reaction mixture under reflux for approximately 24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and concentrate it to about half its original volume.

-

Collect the resulting precipitate by filtration and wash with cold ethanol to obtain the pure spiro[indoline-3,4'-pyridine] product.

Table 2: Representative Yields for the Four-Component Reaction

| Arylamine | Product Yield | Reference |

| Aniline | Good | [5] |

| Substituted Anilines | Good | [5] |

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and other heterocyclic scaffolds accessible through reactions of this compound are prevalent in a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a pyridine or a fused pyridine core, which often forms key hydrogen bonding interactions within the ATP-binding site of the enzyme.[19][20][21][22] The ability to rapidly synthesize libraries of complex pyridyl-substituted heterocycles using this compound makes it a valuable tool in the discovery of new kinase inhibitors. For instance, the pyrazolo[3,4-b]pyridine scaffold, accessible through cycloaddition reactions, is a known hinge-binding motif in many kinase inhibitors.[21]

Antiviral Agents

Nitrogen-containing heterocycles are also well-represented among antiviral drugs.[9][10][23][24][25] They can act through various mechanisms, including the inhibition of viral enzymes or the disruption of viral replication processes. The development of novel antiviral agents is a continuous effort, driven by the emergence of new viral threats and the development of drug resistance. The synthetic versatility of this compound allows for the construction of novel heterocyclic systems that can be screened for antiviral activity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a pyridine moiety and a reactive alkyne allows for the efficient construction of a diverse range of complex heterocyclic structures through cycloaddition and multicomponent reactions. The synthetic accessibility of this reagent via the robust Sonogashira coupling, coupled with its broad reactivity profile, makes it an attractive tool for medicinal chemists and materials scientists. The continued exploration of new reactions and applications of this compound is expected to lead to the discovery of novel bioactive molecules and functional materials with significant societal impact.

References

-

Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 2013 . [Link]

-

Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Molecules, 2017 . [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.[Link]

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

-

Diels–Alder reaction. Wikipedia. [Link]

-

Regioselective synthesis of 4-functionalized pyridines. Request PDF on ResearchGate. [Link]

-

Synthesis of functionalized pyridinium salts bearing a free amino group. ResearchGate. [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Sci-Hub. [Link]

-

Diels Alder Reaction. YouTube. [Link]

-

Pseudo-multicomponent reactions. RSC Advances. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

-

Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. ResearchGate. [Link]

-

Development of Heterocyclic Multicomponent Reactions through Guided Exploration: Direct, Reasonable and Unpredictable Processes. Synlett. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Diels-Alder reaction (video). Khan Academy. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Sci-Hub. [Link]

-

Multicomponent reactions for the synthesis of some nitrogenous heterocyclic compounds and studies of their biological activities. Request PDF on ResearchGate. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate. [Link]

-

Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

-

Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI. [Link]

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]

Sources

- 1. Methyl 3-(pyridin-4-yl)propiolate | 78584-33-5 [amp.chemicalbook.com]

- 2. This compound - CAS:78584-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. 丙炔酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs [mdpi.com]

- 24. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

Methyl 3-(4-Pyridyl)propiolate: A Versatile Linchpin for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 3-(4-Pyridyl)propiolate

In the landscape of modern synthetic and medicinal chemistry, the quest for molecular complexity from simple, versatile building blocks is paramount. This compound has emerged as a reagent of significant strategic value, bridging simplicity in structure with profound reactivity. Its architecture, featuring a pyridine ring conjugated to an electron-deficient alkyne, presents a powerful dichotomy of functionalities. The ester-activated triple bond serves as a potent Michael acceptor and a reactive dipolarophile, while the pyridine moiety offers a basic nitrogen handle for tuning solubility, coordinating to metals, or participating in further transformations.